N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide
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Overview
Description
N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide is a complex organic compound with the molecular formula C18H22FN3O3S and a molecular weight of 379.45 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide involves multiple steps. One common method includes the reaction of 4-fluorophenyl derivatives with pyrimidine intermediates under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-4-methoxybenzylamine: Shares the fluorophenyl group but differs in its overall structure and functional groups.
N-(1-(4-Fluorophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine: Contains a similar fluorophenyl moiety but has a distinct piperazine structure.
3-(4-Fluorophenyl)-1H-pyrazole derivatives: These compounds also feature the fluorophenyl group and are studied for their biological activities.
Uniqueness
N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide is unique due to its specific combination of functional groups and its diverse range of applications. Its structure allows for versatile chemical reactivity and interaction with various biological targets, making it a valuable compound in multiple fields of research .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-12(2)16-15(6-5-11-23)17(13-7-9-14(19)10-8-13)21-18(20-16)22(3)26(4,24)25/h5-10,12,23H,11H2,1-4H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDQWZUENCPMU-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CCO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/CO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474428 |
Source
|
Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910867-08-2 |
Source
|
Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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